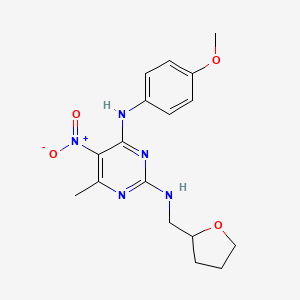

N~4~-(4-methoxyphenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

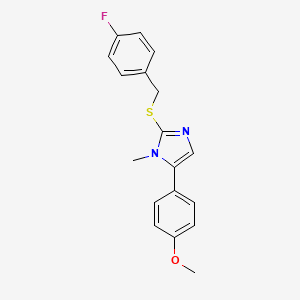

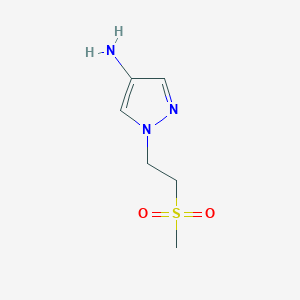

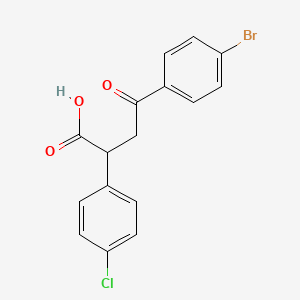

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic center to the molecule. The presence of the nitro group would introduce a strong electron-withdrawing effect, potentially making the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity and polarity .Scientific Research Applications

Neuroscience Research

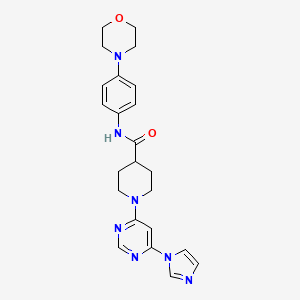

VU0519331-1: has been identified as a synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying, potassium (GIRK) channels . This application is significant in neuroscience research because GIRK channels are involved in regulating neuronal excitability and are implicated in various neurological disorders. By activating these channels, VU0519331-1 can be used to study the role of GIRK channels in neuronal function and potentially offer a therapeutic target for conditions such as epilepsy, pain, and addiction.

Pharmacological Studies

The compound’s ability to selectively activate certain GIRK channels makes it a valuable tool for pharmacological studies . Researchers can use VU0519331-1 to dissect the pharmacological profiles of different GIRK channel subtypes, which is crucial for understanding their physiological roles and for the development of drugs that can modulate these channels with high specificity.

Drug Discovery

As a synthetic activator of GIRK channels, VU0519331-1 serves as a lead compound in drug discovery efforts . Its structure and activity profile provide a starting point for the synthesis of new compounds with improved efficacy and safety profiles for clinical use.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-N-(4-methoxyphenyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(20-12-5-7-13(25-2)8-6-12)21-17(19-11)18-10-14-4-3-9-26-14/h5-8,14H,3-4,9-10H2,1-2H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHWBVHOWUJMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2CCCO2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(4-methoxyphenyl)-6-methyl-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)

![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)